Advanced Technical Guide: 2-Bromo-3-methoxypyridine-5-boronic acid (CAS 2121512-64-7) in Drug Discovery
Advanced Technical Guide: 2-Bromo-3-methoxypyridine-5-boronic acid (CAS 2121512-64-7) in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the rapid assembly of complex heterobiaryl scaffolds is heavily reliant on highly functionalized, multi-handle building blocks. 2-Bromo-3-methoxypyridine-5-boronic acid (CAS 2121512-64-7) represents a masterclass in strategic molecular design. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a programmable node for orthogonal functionalization.
The molecule features three distinct reactive domains:
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C5-Boronic Acid : Primed for immediate carbon-carbon bond formation via Suzuki-Miyaura cross-coupling[1].
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C2-Bromo Group : Highly activated by the adjacent pyridine nitrogen, serving as a dormant handle for subsequent nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination[2].
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C3-Methoxy Group : Acts as an electron-donating modulator that stabilizes the ring system and can serve as a late-stage handle for demethylation to yield a free hydroxyl group.
This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic causality, and field-proven protocols for maximizing its utility while mitigating common failure modes like protodeboronation.
Physicochemical & Structural Profile
Understanding the baseline properties of 2-bromo-3-methoxypyridine-5-boronic acid is critical for predicting its behavior in biphasic catalytic systems and optimizing storage conditions to prevent boroxine trimerization,[3].
| Property | Value / Description |
| Chemical Name | 2-Bromo-3-methoxypyridine-5-boronic acid |
| CAS Number | 2121512-64-7 |
| Molecular Formula | C6H7BBrNO3 |
| Molecular Weight | 231.84 g/mol |
| Physical State | White to off-white solid powder |
| Solubility | Soluble in DMSO, Methanol, and aqueous basic solutions; sparingly soluble in non-polar organics. |
| Storage Requirements | 2-8°C under an inert atmosphere (Argon/N2) to prevent oxidation and dehydration to the boroxine anhydride. |
Synthesis & Manufacturing Workflows: The Causality of the Synthetic Route
The synthesis of this building block is a sequential exercise in directing group chemistry and electronic modulation. The most robust industrial and laboratory-scale route involves three distinct phases[4],[5].
Step 1: Regioselective Bromination
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Reaction : 3-Hydroxypyridine + Br₂/NaOH → 2-Bromo-3-hydroxypyridine.
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Causality : The synthesis must begin with the free hydroxyl group. The strongly electron-donating -OH group directs the electrophilic bromination exclusively to the ortho position (C2). Attempting to brominate after methylation would result in poor regioselectivity and sluggish kinetics[4].
Step 2: Methylation
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Reaction : 2-Bromo-3-hydroxypyridine + CH₃I + KOH → 2-Bromo-3-methoxypyridine.
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Causality : The hydroxyl group is methylated using methyl iodide in DMSO. This step protects the oxygen from interfering with subsequent organometallic steps and modulates the electronic density of the pyridine ring, making the C5 position more amenable to C-H activation[4].
Step 3: Iridium-Catalyzed C-H Borylation
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Reaction : 2-Bromo-3-methoxypyridine + B₂pin₂ + [Ir(OMe)(COD)]₂ → Pinacol ester intermediate → Hydrolysis to Boronic Acid.
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Causality : Traditional lithium-halogen exchange is impossible here because the C2-bromo group is highly reactive. Instead, state-of-the-art synthesis utilizes Iridium-catalyzed C-H borylation. The steric bulk of the C2-bromo and C3-methoxy groups directs the Iridium catalyst exclusively to the unhindered C5 position, yielding the boronic acid without disturbing the delicate C2-bromo handle[5].
Mechanistic Insights: Orthogonal Functionalization & Suzuki-Miyaura Dynamics
The strategic value of 2-bromo-3-methoxypyridine-5-boronic acid lies in its chemoselectivity . In a standard Suzuki-Miyaura coupling, the C5-boronic acid undergoes rapid transmetalation with the Palladium(II) intermediate. The C2-bromo group remains completely inert during this process because oxidative addition of Pd(0) into a C-Br bond is vastly outcompeted by the transmetalation of the pre-existing boronic acid when stoichiometry is controlled[2].
Figure 1: Suzuki-Miyaura catalytic cycle highlighting boronic acid transmetalation.
Once the C5 position is arylated, the C2-bromo group is "unlocked" for a second, orthogonal reaction. Because it is adjacent to the pyridine nitrogen, it is highly electron-deficient, making it an ideal substrate for SNAr with amines or a secondary Buchwald-Hartwig cross-coupling[2].
Figure 2: Orthogonal functionalization workflow utilizing C5-boronic acid and C2-bromo handles.
Experimental Protocols: Self-Validating Suzuki-Miyaura Coupling
Heteroaryl boronic acids are notoriously susceptible to protodeboronation —a base-catalyzed fragmentation of the zwitterionic boronate intermediate that replaces the boronic acid with a proton[6],[5]. To prevent this, the following protocol is engineered as a self-validating system prioritizing kinetic efficiency over brute-force thermodynamics[7].
Step-by-Step Methodology
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Solvent Preparation (Critical) : Prepare a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with Argon for a minimum of 30 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II). A stalled catalytic cycle increases the residence time of the boronic acid at elevated temperatures, directly exacerbating competitive protodeboronation[7].
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Reagent Loading : In an oven-dried Schlenk flask, combine:
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Aryl halide (1.0 equiv)
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2-Bromo-3-methoxypyridine-5-boronic acid (1.2 equiv)
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K₂CO₃ (2.5 equiv). Causality: K₂CO₃ is chosen over NaOH. Milder bases facilitate transmetalation without triggering the rapid zwitterionic fragmentation seen with hydroxide ions[5].
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Pd(dppf)Cl₂ (3-5 mol%)
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Reaction Execution : Add the degassed solvent mixture under Argon. Heat the reaction to 80°C (do not exceed 85°C to protect the boronic acid) for 2–4 hours.
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In-Process Control (IPC) & Self-Validation :
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Baseline: Take an LC-MS aliquot at t=0. Note the mass of the boronic acid (m/z 232 [M+H]⁺).
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Validation Check (t=2h): Analyze the LC-MS trace. The disappearance of the aryl halide indicates success.
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Failure Mode Identification: If the aryl halide remains but the boronic acid is consumed, look for the presence of 2-bromo-3-methoxypyridine (m/z 188 [M+H]⁺) . The appearance of this mass strictly confirms protodeboronation. If this byproduct exceeds 10% area, the system is failing, indicating inadequate degassing or excessive thermal stress.
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Handling, Stability, and Storage Protocols
To maintain the integrity of 2-bromo-3-methoxypyridine-5-boronic acid, stringent handling protocols must be observed:
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Boroxine Formation : Boronic acids naturally dehydrate to form cyclic trimers (boroxines) upon exposure to ambient air and fluctuating temperatures. While boroxines are generally competent in Suzuki couplings, they alter the stoichiometric calculations (1 mole of boroxine = 3 moles of boronic acid equivalent). Store strictly at 2-8°C in a desiccator under Argon.
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Re-hydration : If boroxine formation is suspected (evident by a shifting melting point or broad NMR peaks), the material can often be re-hydrated by stirring in a THF/Water mixture prior to the reaction, though using fresh material is always preferred for quantitative yields.
References[3] Title: 2-Bromo-3-methoxypyridine-5-boronic acid | 2121512-64-7 | Source: sigmaaldrich.com | URL: Link[4] Title: 2-Bromo-3-methoxypyridine-5-boronic acid (1 x 500 mg) - Reagentia | Source: reagentia.eu | URL: Link[9] Title: ChemScene (Page 161) @ ChemBuyersGuide.com, Inc. | Source: chembuyersguide.com | URL: Link[5] Title: A Comparative Guide to the Synthesis of 2-Bromo-3-methoxypyridine for Researchers and Drug Development Professionals | Source: benchchem.com | URL: Link[1] Title: Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Source: researchgate.net | URL: Link[7] Title: Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls | Source: acs.org | URL: Link[2] Title: Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions | Source: acs.org | URL: Link[8] Title: Help needed with unreproducible Suzuki coupling : r/Chempros | Source: reddit.com | URL: Link[6] Title: A C–H Borylation Approach to Suzuki–Miyaura Coupling of Typically Unstable 2–Heteroaryl and Polyfluorophenyl Boronates | Source: acs.org | URL: Link
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